1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one
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Overview
Description
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-4-hydroxypyridin-2(1H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a tetrahydrofuran ring with a pyridinone moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-4-hydroxypyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving dihydroxy compounds.
Introduction of the pyridinone moiety: This step often involves the use of pyridine derivatives and specific catalysts to ensure the correct orientation and functionalization of the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like chromatography are often employed to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-4-hydroxypyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Functional groups on the pyridinone ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-4-hydroxypyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-4-hydroxypyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-4-hydroxypyridin-2(1H)-one stands out due to its unique combination of a tetrahydrofuran ring and a pyridinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO6 |
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Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C11H15NO6/c1-11(17)9(16)7(5-13)18-10(11)12-3-2-6(14)4-8(12)15/h2-4,7,9-10,13-14,16-17H,5H2,1H3 |
InChI Key |
WAHZSHBKEKNCHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=CC2=O)O)CO)O)O |
Origin of Product |
United States |
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